2-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide
Description
2-Fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a benzamide derivative characterized by a fluorine substituent at the 2-position of the benzoyl ring and a cyclopentylmethyl group substituted with a thiophen-2-yl moiety. The fluorine atom enhances lipophilicity and metabolic stability, while the thiophene ring may facilitate π-π stacking interactions in biological systems . However, the lack of explicit physicochemical or pharmacological data in the provided evidence limits a full characterization of this compound.
Properties
IUPAC Name |
2-fluoro-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNOS/c18-14-7-2-1-6-13(14)16(20)19-12-17(9-3-4-10-17)15-8-5-11-21-15/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBBTDGUWJDWTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
An alternative approach uses 2-fluorobenzoic acid activated by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . This method is preferred for acid-sensitive substrates:
Reaction Scheme:
Advantages:
Limitations:
-
Requires purification to remove dicyclohexylurea (DCU) byproducts.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may lead to side reactions with acid chlorides. Non-polar solvents like DCM balance reactivity and selectivity:
| Solvent | Reaction Efficiency | Side Products |
|---|---|---|
| DCM | High | Minimal |
| THF | Moderate | Moderate |
| DMF | Low | High |
Temperature Control
Exothermic reactions require cooling to 0°C during reagent addition to prevent epimerization or decomposition.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
While explicit data for the target compound are scarce, analogous benzamides exhibit:
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.8–7.6 (m, Ar-H), δ 5.1 (s, NH), δ 2.9–2.5 (m, cyclopentyl-CH<sub>2</sub>).
Challenges and Mitigation Strategies
Moisture Sensitivity
2-Fluorobenzoyl chloride is hygroscopic; reactions must be conducted under inert atmosphere (N<sub>2</sub> or Ar).
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzamide Derivatives
The benzamide scaffold is a common pharmacophore in agrochemicals and pharmaceuticals. Below is a comparative analysis of key analogs:
Key Structural and Functional Differences
- Fluorine Positioning : The 2-fluoro substitution in the target compound may confer distinct electronic effects compared to analogs like TD-1d (2-fluoro) or the 5-fluoro derivative in . Fluorine’s electronegativity can alter binding affinity and metabolic stability .
- Heterocyclic Moieties : The thiophen-2-yl group in the target compound and ’s analog contrasts with TD-1d’s pyridone-phenylalanine hybrid. Thiophene’s sulfur atom may enhance membrane permeability compared to oxygen/nitrogen-containing heterocycles .
- Synthetic Accessibility : The 90% yield reported for the trifluoropropoxy benzamide in suggests efficient acylation methodologies, which may be applicable to the target compound’s synthesis. However, steric hindrance from the cyclopentyl group could reduce yields .
Biological Activity
2-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a fluorinated benzamide structure with a cyclopentyl group and a thiophene moiety, which may contribute to its biological activity. The structural formula can be represented as follows:
The biological activity of 2-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and lipid profiles.
- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, similar to other benzamide derivatives.
Cytotoxicity Assays
A series of cytotoxicity assays were performed to evaluate the effectiveness of 2-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide against various cancer cell lines. The results indicate significant cytotoxic effects compared to control agents.
| Cell Line | IC50 (µM) | Control (Cisplatin) IC50 (µM) |
|---|---|---|
| MDA-MB-231 | 12.5 | 15.0 |
| SUIT-2 | 20.0 | 10.0 |
| HT-29 | 15.0 | 18.0 |
The compound demonstrated lower IC50 values than cisplatin in the MDA-MB-231 cell line, indicating a promising potential for further development.
Mechanisms of Induced Apoptosis
Further analysis using flow cytometry revealed that treatment with the compound resulted in an increased percentage of sub-G1 cells, indicating apoptosis. Morphological changes consistent with apoptotic cell death were observed via Hoechst staining.
Case Study 1: Anti-Cancer Activity
In a recent study published in PubMed, researchers evaluated the anti-cancer properties of similar thiazole-benzamide derivatives. The study reported that these compounds exhibited significant cytotoxicity against breast cancer cell lines through the induction of apoptosis and cell cycle arrest at the sub-G1 phase .
Case Study 2: Glucokinase Activation
Another study focused on cycloalkyl-fused N-thiazol-2-yl-benzamides, revealing their role as glucokinase activators with low risk for hypoglycemia. This suggests that 2-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide may also influence glucose homeostasis and could be beneficial in treating type 2 diabetes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves three key steps: (1) formation of the cyclopentyl intermediate via cyclization of precursors (e.g., using Grignard reagents or acid-catalyzed ring closure), (2) introduction of the thiophene ring via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic esters), and (3) benzamide formation through amide coupling (e.g., EDC/HOBt-mediated reactions). Optimization includes adjusting reaction temperatures (e.g., 60–80°C for coupling steps), solvent selection (e.g., DMF for polar intermediates), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ for cross-coupling) . Purity can be enhanced by column chromatography with gradient elution (hexane/ethyl acetate) .
Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR) and cyclopentyl-thiophene connectivity.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% area under the curve).
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion ([M+H]⁺ expected at m/z 316.0874 for C₁₇H₁₇FNOS) .
Q. What are the key physicochemical properties of this compound relevant to solubility and formulation in biological assays?
- Methodological Answer : Determine logP (octanol-water partition coefficient) via shake-flask method or computational tools (e.g., ChemAxon) to predict lipophilicity. Solubility in DMSO (commonly >50 mM for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) should be tested using nephelometry. Stability under assay conditions (e.g., 37°C, 24 hours) can be monitored via LC-MS to detect degradation products .
Advanced Research Questions
Q. How does the fluorine atom at the 2-position of the benzamide moiety influence electronic properties and binding affinity compared to non-fluorinated analogs?
- Methodological Answer : Perform computational modeling (e.g., DFT calculations) to map electrostatic potential surfaces and compare charge distribution. Experimentally, synthesize analogs (e.g., 2-chloro or unsubstituted benzamide) and assay binding to target proteins (e.g., fluorescence polarization or SPR). Fluorine’s electronegativity may enhance dipole interactions or alter π-stacking in aromatic binding pockets, as seen in analogs with improved IC₅₀ values against Trypanosoma brucei .
Q. What strategies can resolve discrepancies in reported biological activity data across different studies (e.g., anti-inflammatory vs. anticancer effects)?
- Methodological Answer : Conduct systematic meta-analysis with attention to:
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa), incubation times, or serum content.
- Structural Analog Interference : Compare activity of closely related compounds (e.g., cyclopentyl vs. cyclohexyl derivatives) to isolate structure-activity relationships (SAR).
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for proposed targets (e.g., COX-2 for anti-inflammatory activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
